molecular formula C8H4Cl2N2 B11757139 3,5-Dichloro-1,8-naphthyridine

3,5-Dichloro-1,8-naphthyridine

Cat. No.: B11757139
M. Wt: 199.03 g/mol
InChI Key: YDATYYQGCDVGPS-UHFFFAOYSA-N
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Description

3,5-Dichloro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings This compound is characterized by the presence of chlorine atoms at the 3rd and 5th positions of the 1,8-naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1,8-naphthyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents can yield the desired naphthyridine derivative . Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. The use of microwave-assisted synthesis and solvent-free reactions has also been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1,8-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products. For example, the use of hexafluoroacetylacetone and montmorillonite k10 as a catalyst can yield specific naphthyridine derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield a variety of functionalized naphthyridine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups at specific positions on the ring .

Scientific Research Applications

3,5-Dichloro-1,8-naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1,8-naphthyridine involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or proteins involved in disease pathways. For example, it may act as an inhibitor of bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

3,5-Dichloro-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

IUPAC Name

3,5-dichloro-1,8-naphthyridine

InChI

InChI=1S/C8H4Cl2N2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H

InChI Key

YDATYYQGCDVGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(C=N2)Cl

Origin of Product

United States

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